2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide
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Overview
Description
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide is a chemical compound with the molecular formula C9H13N3O2. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, a pyridinone ring, and a dimethylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the dimethylacetamide moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile
- 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)-N-ethylacetamide
- [2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetyl]urea
Uniqueness
Compared to similar compounds, 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)-N,N-dimethylacetamide is unique due to its specific structural features, such as the dimethylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)9(14)6-12-5-7(10)3-4-8(12)13/h3-5H,6,10H2,1-2H3 |
InChI Key |
BYORYXWZWPVNFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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